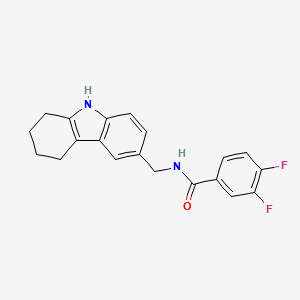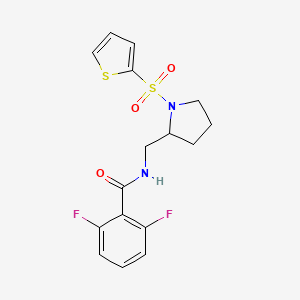![molecular formula C12H15N3O4S B2805637 6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)
6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(7-Nitro-2,1,3-benzoxadiazol-4-iltio)hexanol, comúnmente conocido como NBDHEX, es un compuesto conocido por sus potentes efectos inhibitorios sobre la glutatión S-transferasa P1-1 (GSTP1-1). Este compuesto ha llamado la atención debido a sus propiedades citotóxicas contra diversas células cancerosas y su potencial como agente anticancerígeno .
Aplicaciones Científicas De Investigación
El 6-(7-nitro-2,1,3-benzoxadiazol-4-iltio)hexanol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como sonda en el estudio de la cinética enzimática y las interacciones.
Biología: Se investiga por sus efectos sobre los procesos celulares y su potencial como agente terapéutico.
Medicina: Se explora por sus propiedades anticancerígenas, particularmente en la focalización de células cancerosas resistentes a los fármacos.
Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos y sondas químicas .
Mecanismo De Acción
El principal mecanismo de acción del 6-(7-nitro-2,1,3-benzoxadiazol-4-iltio)hexanol implica su inhibición de la glutatión S-transferasa P1-1 (GSTP1-1). Esta inhibición interrumpe los procesos de desintoxicación en las células cancerosas, lo que lleva a la acumulación de compuestos tóxicos y la inducción de apoptosis. El compuesto forma un complejo estable con el glutatión en el sitio activo de GSTP1-1, inhibiendo así su actividad enzimática .
Análisis Bioquímico
Biochemical Properties
NBDHEX plays a crucial role in biochemical reactions, particularly in the inhibition of GSTs catalytic activity . It interacts with the enzyme GSTP1-1, disrupting its function and leading to the death of tumor cells . This interaction is not a substrate for the multidrug resistance-associated protein 1 (MRP1), a specific export pump .
Cellular Effects
NBDHEX has a profound effect on various types of cells and cellular processes. It influences cell function by triggering apoptosis in several tumor cell lines . Moreover, it impacts cell signaling pathways, specifically associated with c-Jun NH2-terminal kinase and c-Jun activation . It also influences gene expression and cellular metabolism, particularly through the oxidation of glutathione and activation of p38 MAPK .
Molecular Mechanism
The molecular mechanism of action of NBDHEX involves its binding interactions with biomolecules, specifically with GSTP1-1 . It inhibits the catalytic activity of GSTs, thereby disrupting the interaction between GSTP1-1 and key signaling effectors . This leads to changes in gene expression and triggers apoptosis in tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NBDHEX change over time. It has been observed that NBDHEX triggers two different types of cell death: a caspase-dependent apoptosis in certain cells and a necrotic phenotype in others . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
NBDHEX is involved in the metabolic pathways related to the detoxification of xenobiotics. It interacts with the enzyme GSTP1-1, which is involved in the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, as well as products of oxidative stress .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(7-nitro-2,1,3-benzoxadiazol-4-iltio)hexanol implica la reacción de 7-nitro-2,1,3-benzoxadiazol con hexanetiol bajo condiciones específicas. La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y una base como el carbonato de potasio para facilitar la reacción de sustitución nucleófila .
Métodos de producción industrial
Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de 6-(7-nitro-2,1,3-benzoxadiazol-4-iltio)hexanol a gran escala probablemente implicaría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(7-nitro-2,1,3-benzoxadiazol-4-iltio)hexanol experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Sustitución: El grupo tiol puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno u otros agentes oxidantes.
Sustitución: Se pueden utilizar reactivos como los haluros de alquilo para reacciones de sustitución nucleófila.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado amino, mientras que las reacciones de sustitución podrían producir diversos productos alquilados .
Comparación Con Compuestos Similares
El 6-(7-nitro-2,1,3-benzoxadiazol-4-iltio)hexanol es único en sus fuertes efectos inhibitorios sobre GSTP1-1 y su capacidad para inducir apoptosis en células cancerosas. Los compuestos similares incluyen:
Ácido 6-(7-nitro-2,1,3-benzoxadiazol-4-iltio)hexanoico: Un metabolito del 6-(7-nitro-2,1,3-benzoxadiazol-4-iltio)hexanol con propiedades inhibitorias similares.
MC2752 y MC2753: Análogos del 6-(7-nitro-2,1,3-benzoxadiazol-4-iltio)hexanol con modificaciones para mejorar sus efectos inhibitorios
Estos compuestos comparten características estructurales similares, pero difieren en sus interacciones específicas con GSTP1-1 y su eficacia general en la inhibición de la enzima .
Propiedades
IUPAC Name |
6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]hexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c16-7-3-1-2-4-8-20-10-6-5-9(15(17)18)11-12(10)14-19-13-11/h5-6,16H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYYAZGELLKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SCCCCCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: NBDHEX is a potent inhibitor of glutathione S-transferases (GSTs), particularly GSTP1-1. [, , , ] It binds to the H-site of GSTs and forms a σ-complex with glutathione (GSH) at the C-4 position of its benzoxadiazole ring. [] This complex is tightly bound to the active site of GSTP1-1 and GSTM2-2, leading to enzyme inhibition. [] This inhibition disrupts the interaction between GSTP1-1 and key signaling molecules like c-Jun N-terminal kinase (JNK), leading to JNK activation and apoptosis. [, , ]
ANone: The provided research does not directly address material compatibility or stability under diverse conditions beyond biological contexts.
A: NBDHEX is not known to possess catalytic properties. Its primary function is as an inhibitor of GSTs. [, , , ]
A: Yes, docking studies have been conducted to predict the binding mode of NBDHEX and its derivatives to the active site of GSTs. These studies have provided insights into the structural basis for the compound's inhibitory activity and selectivity. [, , ]
ANone: Studies on NBDHEX analogues revealed several key SAR points:
- Hydroxyl group: The hydroxyl group in the alkyl chain is crucial for water solubility and can be modified to modulate this property. [, ]
- Alkyl chain length and substituents: The length and substituents on the alkyl chain at the C4 position of the NBD scaffold influence water solubility, GST isoform selectivity, and cytotoxic activity. [, ] For example, incorporating oxygen atoms into the chain enhances water solubility, while aromatic substituents tend to reduce cytotoxicity. [, ]
- Nitro group: Replacing the nitro group with a sulfonic group drastically reduces the compound's ability to inhibit GSTP1-1, highlighting the importance of the nitro group for its activity. []
- Hydrophobic moieties: Introducing hydrophobic moieties in the side chain can confer unique properties, such as reduced dependence on GSH for disrupting the interaction between GSTP1-1 and TRAF2 and enhanced stability against GSH conjugation. []
A: While specific stability data is limited in the provided articles, NBDHEX analogues with improved water solubility have been developed. [, ] Introducing oxygen atoms within the hydroxy-containing alkyl chain significantly enhances water solubility without affecting reactivity with GSH. [] Additionally, the development of a prodrug, RK-296, aims to enable biothiol-activated release of NBDHEX, potentially improving its targeting and reducing off-target effects. []
ANone: The provided research focuses primarily on the compound's biological activity and mechanisms. Information regarding SHE regulations is not discussed.
A: NBDHEX exhibits promising in vivo activity against melanoma xenografts. [, ] An analogue, MC3181, demonstrated good oral bioavailability and significant antitumor activity against BRAF-mutant xenografts with minimal toxicity in mice. [] NBDHEX undergoes glucuronidation and microsomal oxidation in human, mouse, and rat liver cells, with species and sex-related differences observed in metabolism. []
A: NBDHEX demonstrates potent in vitro cytotoxic activity against various cancer cell lines, including melanoma, osteosarcoma, and leukemia, with IC50 values in the micromolar or submicromolar range. [, , , , , , , , , , ] This activity is linked to its ability to inhibit GSTP1-1 and induce apoptosis. [, , , , , , , , , , ] In vivo studies using mouse xenograft models have confirmed NBDHEX's antitumor activity, particularly against melanoma and Ewing sarcoma. [, , , ] Additionally, NBDHEX demonstrated synergistic effects with other chemotherapeutic agents like temozolomide and cisplatin in preclinical models. [, ]
A: While the provided articles do not extensively address NBDHEX resistance mechanisms, one study suggests that lower GSTP1-1 levels in MDR1-expressing leukemia cells may contribute to their increased sensitivity to NBDHEX. [] This suggests that GSTP1-1 expression levels could influence NBDHEX sensitivity.
A: The development of the biothiol-activatable prodrug RK-296 represents a promising approach for targeted NBDHEX delivery. [] By exploiting the elevated levels of biothiols in cancer cells, this prodrug aims to release NBDHEX specifically within the tumor microenvironment, potentially enhancing its therapeutic index.
ANone: The research articles mention the use of various analytical techniques for studying NBDHEX, including:
- High-performance liquid chromatography (HPLC): Used to assess the metabolic stability of NBDHEX and its analogues. [, ]
- Liquid chromatography coupled with diode array detection and tandem mass spectrometry (LC-DAD-MS/MS): Employed for identifying and quantifying NBDHEX and its metabolites in biological samples. [, ]
- Nuclear magnetic resonance (NMR): Utilized for structural confirmation of NBDHEX metabolites, specifically its glucuronide conjugate. []
- Spectroscopic methods: Employed to investigate the interaction of NBDHEX with GSTs and characterize its mechanism of action. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
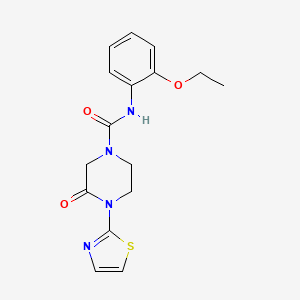
![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)
![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)
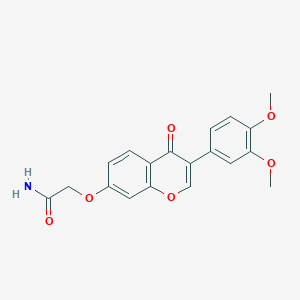
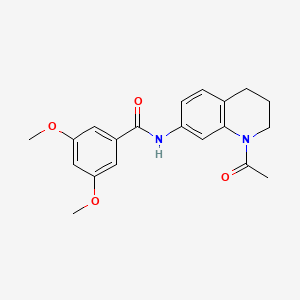
![(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2805568.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2805570.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2805573.png)

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)
